2-(Propylamino)acetic acid hydrochloride
Description
2-(Propylamino)acetic acid hydrochloride (CAS 6939-13-5) is a hydrochloride salt of a substituted acetic acid derivative featuring a propylamino group (-NHCH₂CH₂CH₃) at the second carbon position. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol. This compound is widely utilized in biochemical research, particularly in studies involving amino acid transport, glycine receptor modulation, and neurotransmitter systems . It also serves as a key intermediate in synthesizing amine-containing compounds for pharmaceuticals and material science .
Properties
IUPAC Name |
2-(propylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-3-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLMPPQSHGLURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637293 | |
| Record name | N-Propylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-13-5 | |
| Record name | NSC56781 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Propylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
- Temperature : Typically conducted at room temperature to moderate temperatures (20-50°C).
- pH Control : Maintaining a neutral to slightly acidic pH is crucial for optimizing yield.
- Time : Reaction times can vary from several hours to overnight, depending on the scale and desired purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often performed in large-scale reactors. Key aspects include:
- Reactor Type : Continuous flow reactors or batch reactors are commonly used.
- Purification Techniques : After synthesis, the product is typically purified through crystallization or recrystallization methods to achieve high purity levels.
Yield Optimization
The optimization of reaction conditions such as temperature, concentration, and duration can significantly enhance the yield and purity of the final product. For instance, varying the molar ratios of reactants can lead to improved outcomes.
Alternative Synthesis Methods
While the direct synthesis from propylamine and acetic acid is predominant, alternative methods have been explored:
Use of Protecting Groups : In some cases, protecting groups may be employed during synthesis to prevent side reactions.
Catalytic Methods : The use of catalysts can facilitate the reaction under milder conditions or improve selectivity towards the desired product.
Comparison of Preparation Methods
The following table summarizes various preparation methods for this compound, highlighting their advantages and disadvantages:
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Reaction | Simple and straightforward | Potential for low yield if not optimized |
| Catalytic Synthesis | Can improve selectivity | More complex setup required |
| Use of Protecting Groups | Reduces side reactions | Additional steps increase time and cost |
Research Findings
Recent studies have focused on refining the synthesis process to achieve higher yields and purities. For example, research indicates that controlling the reaction environment (temperature and pH) can significantly influence the outcome:
A study demonstrated that conducting reactions at slightly elevated temperatures (30-40°C) could enhance reaction rates without compromising product integrity.
Another finding suggested that using a stoichiometric excess of acetic acid could drive the reaction to completion more effectively than using equimolar amounts.
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Acid-Base Reactions: As an acid-base catalyst, it facilitates reactions between acids and bases.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include silver nitrate and sodium hydrogencarbonate. The reactions are typically carried out in aqueous solutions at controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, when used as a catalyst, it can facilitate the formation of carboxylate anions .
Scientific Research Applications
2-(Propylamino)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 2-(Propylamino)acetic acid hydrochloride exerts its effects involves its role as an acid-base catalyst. The compound facilitates the reaction between propylamine and acetic acid by protonating the carboxylic acid group of acetic acid, resulting in the formation of a carboxylate anion. This anion then reacts with the amine group of propylamine, leading to the synthesis of the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares structural features, molecular formulas, and primary applications of 2-(propylamino)acetic acid hydrochloride with structurally related compounds:
Physicochemical and Pharmacological Properties
Key differences in solubility, lipophilicity (LogP), and bioavailability:
†Estimated via computational models (experimental data unavailable in provided evidence).
Research Findings
- Neuropharmacological Activity: this compound exhibits partial NO synthase inhibition, similar to NPLA (N⁵-[Imino(propylamino)methyl]-L-ornithine hydrochloride), but with weaker potency .
- Synthetic Utility: Unlike Prilocaine and Articaine, which are clinically approved anesthetics, this compound is primarily a research tool. Its simpler structure allows for versatile modifications, such as coupling with thiophene carboxylates (e.g., Articaine synthesis) .
Biological Activity
2-(Propylamino)acetic acid hydrochloride (CAS: 6939-13-5) is a biochemical compound notable for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅H₁₁NO₂·HCl
- Molecular Weight : 153.61 g/mol
- Physical Appearance : White crystalline solid
- Solubility : Soluble in water, methanol, and ethanol
This compound primarily acts as an acid-base catalyst , facilitating biochemical reactions. Its mode of action involves:
- Proton Donation : The compound donates protons to acetic acid, forming a carboxylate anion that reacts with propylamine to produce various derivatives.
- Enzyme Interaction : It serves as a substrate for enzymes, aiding in the study of enzyme kinetics and mechanisms.
Enzyme Kinetics and Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling : It alters signaling pathways that regulate gene expression and metabolic functions.
- Metabolic Flux : The compound impacts cellular metabolism by interacting with key enzymes, thereby modifying metabolic pathways.
Subcellular Localization
The localization of this compound within cells is crucial for its biological activity. It may localize in specific organelles or compartments, enhancing its functional interactions with biomolecules.
Applications in Scientific Research
The versatility of this compound makes it valuable in multiple research domains:
-
Biochemistry :
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Utilized in proteomics studies to explore protein interactions.
-
Pharmacology :
- Investigated for its potential role as a therapeutic agent due to its interaction with biological systems.
-
Industrial Chemistry :
- Functions as a catalyst in organic synthesis and polymerization processes.
Case Studies and Research Findings
A variety of studies have highlighted the biological activity of this compound:
Q & A
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?
- Methodology : Dissolve the compound in deuterated dimethyl sulfoxide (DMSO-d6) to observe proton environments. Key signals include the propylamine chain (δ 0.8–1.5 ppm for CH3 and CH2 groups) and the α-proton adjacent to the amino group (δ 3.2–3.5 ppm). Compare with reference spectra of structurally analogous compounds, such as 2-(n-decylamino)acetic acid hydrochloride, to validate assignments .
Q. What solvents are suitable for solubility studies of this compound?
- Methodology : Conduct solubility tests in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., toluene) at 25°C. Pharmacopoeial standards indicate high solubility in water and methanol, aligning with its hydrochloride salt form . Use gravimetric or spectrophotometric methods to quantify solubility limits.
Advanced Research Questions
Q. How can high-performance liquid chromatography (HPLC) methods be optimized for impurity profiling?
- Methodology : Employ a gradient elution system with ammonium acetate buffer (pH 2.5) and acetonitrile-methanol (70:30) as the mobile phase. Adjust column temperature (e.g., 30–40°C) and flow rate (1.0–1.5 mL/min) to resolve impurities like methylated analogs or unreacted precursors. Validate the method using spiked samples and reference standards .
Q. What strategies address discrepancies in NMR spectral data under varying experimental conditions?
- Methodology : Investigate solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shift variability. For example, tert-butoxycarbonyl-protected analogs in CDCl3 show distinct splitting patterns compared to hydrochloride salts in DMSO-d6 . Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity.
Q. How should stability studies be designed to assess degradation under storage conditions?
- Methodology : Accelerate stability testing by exposing the compound to elevated temperatures (40°C), humidity (75% RH), and light. Monitor degradation products via HPLC and quantify hydrolytic breakdown using kinetic modeling. Pharmacopoeial guidelines recommend airtight, light-protected containers to maintain stability .
Q. What analytical challenges arise in quantifying trace impurities in bulk samples?
- Methodology : Use mass spectrometry (LC-MS/MS) with electrospray ionization for detecting sub-0.1% impurities. Calibrate against certified reference materials (e.g., articaine acid hydrochloride) and validate limits of detection (LOD) and quantification (LOQ) . Statistical tools like control charts ensure batch-to-batch consistency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
